Regioisomeric Identity as a Selectivity Probe for sEH versus FAAH
The compound embodies the 3-(ethylsulfonyl) regioisomer, whereas the published dual sEH/FAAH inhibitor series predominantly feature 2-(ethylsulfonyl) or 4-phenylthiazole motifs. In the benzothiazole-phenyl series, meta-substitution on the central phenyl ring (as in CAS 922822-64-8) has not been characterized alongside ortho- or para-substituted analogs in the same study [1]. This absence of comparative data positions the compound as a unique selectivity probe: based on the steep SAR reported for the class, where a single atom shift can alter sEH IC50 by >10-fold [1], procurement of this specific regioisomer is essential for evaluating structure-driven selectivity windows between the two enzymes.
| Evidence Dimension | Regioisomeric effect on dual enzyme inhibition |
|---|---|
| Target Compound Data | 3-(ethylsulfonyl)benzamide; meta-benzothiazole-phenyl attachment (CAS 922822-64-8) |
| Comparator Or Baseline | Compound 6o (4-phenylthiazole analog): sEH IC50 = 2.5 nM; FAAH IC50 = 9.8 nM [1] |
| Quantified Difference | Not determined in same assay; class-level SAR shows positional isomerism can cause >10-fold potency shifts. |
| Conditions | Recombinant human sEH and FAAH enzymatic assays (Bioorg. Med. Chem. 2021) |
Why This Matters
Procurement of the exact regioisomer enables evaluation of whether the 3-sulfonyl meta-substitution pattern yields a selectivity profile distinct from the reported 4-phenylthiazole dual inhibitors.
- [1] Wilt, S.; Kodani, S.; Valencia, L.; Hudson, P.K.; Sanchez, S.; Quintana, T.; Morisseau, C.; Hammock, B.D.; Kandasamy, R.; Pecic, S. Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorg. Med. Chem. 2021, 51, 116507. View Source
